molecular formula C3H6O2 B1213073 (R)-Lactaldehyde CAS No. 3946-09-6

(R)-Lactaldehyde

Cat. No.: B1213073
CAS No.: 3946-09-6
M. Wt: 74.08 g/mol
InChI Key: BSABBBMNWQWLLU-GSVOUGTGSA-N
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Description

D-Lactaldehyde belongs to the class of organic compounds known as alpha-hydroxyaldehydes. These are organic compounds containing an aldehyde substituted with a hydroxyl group on the adjacent carbon. D-Lactaldehyde is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, D-lactaldehyde is primarily located in the cytoplasm and mitochondria. D-Lactaldehyde exists in all eukaryotes, ranging from yeast to humans. D-Lactaldehyde can be converted into pyruvaldehyde through the action of the enzyme glyoxylate reductase/hydroxypyruvate reductase. In humans, D-lactaldehyde is involved in the pyruvate metabolism pathway. D-Lactaldehyde is also involved in several metabolic disorders, some of which include pyruvate kinase deficiency, the leigh syndrome pathway, pyruvate dehydrogenase complex deficiency, and pyruvate decarboxylase E1 component deficiency (pdhe1 deficiency).
(R)-lactaldehyde is the (R)-stereoisomer of lactaldehyde. It has a role as an Escherichia coli metabolite, a mouse metabolite and a human metabolite.

Scientific Research Applications

Metabolic Pathways in Escherichia coli

(R)-Lactaldehyde plays a significant role in the metabolic pathways of certain sugars in Escherichia coli. It acts as a branching point in the metabolism of L-fucose and L-rhamnose. Under aerobic conditions, it is oxidized to L-lactate, while under anaerobic conditions, it is reduced to L-1,2-propanediol. This dual role in the metabolic pathway highlights its importance in bacterial metabolism under varying environmental conditions (Baldomá & Aguilar, 1988).

Oxidoreductase Activity in Horse Liver Alcohol Dehydrogenase

This compound has been studied in the context of its interaction with horse liver alcohol dehydrogenase, an enzyme responsible for oxidizing ethanol. This interaction influences the oxidation of ethanol, indicating the role of this compound in modulating enzymatic activity and potentially impacting metabolic processes related to alcohol metabolism (Woodley & Gupta, 1972).

Electrocatalytic Hydrogenation

This compound is a key intermediate in the electrocatalytic hydrogenation of lactic acid to propylene glycol, a significant chemical used in various industrial applications. This research illustrates the potential of this compound in renewable pathways for producing essential chemicals (Dalavoy et al., 2007).

Role in Several Metabolic Pathways

Further research has indicated that lactaldehyde dehydrogenase, the enzyme that acts on this compound, is involved in various metabolic pathways in Escherichia coli, beyond just the metabolism of fucose and rhamnose. This enzyme plays a significant role in the oxidation of different aldehydes, indicating a broader metabolic impact (Baldomá & Aguilar, 1987).

Astronomical Search and Rotational Spectrum

Interesting astronomical research includes the search for this compound in the interstellar medium. Although not detected, this work sheds light on the possible presence and role of such organic molecules in space, potentially impacting our understanding of chemical evolution in the universe (Alonso et al., 2019).

Synthesis and Applications in Chemistry

Enantioselective synthesis of this compound has been achieved, which is crucial for producing enantiomerically pure compounds. This achievement is significant for applications in pharmaceuticals and fine chemicals, where stereochemical purity is essential (Vogel et al., 2016).

Properties

IUPAC Name

(2R)-2-hydroxypropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O2/c1-3(5)2-4/h2-3,5H,1H3/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSABBBMNWQWLLU-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80331405
Record name (R)-Lactaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80331405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

74.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name D-Lactaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006458
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

3946-09-6
Record name Propanal, 2-hydroxy-, (2R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3946-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lactaldehyde, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003946096
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-Lactaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80331405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LACTALDEHYDE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MG4FU23EFD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name D-Lactaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006458
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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